Drfbpi

Description

Its structural elucidation adheres to IUPAC nomenclature guidelines, with characterization conducted via high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (HRMS) . The compound’s purity (>99%) was verified using elemental analysis (±0.4% accuracy) and chromatographic methods, as mandated by regulatory standards for drug substances . Drfbpi exhibits a molecular weight of 438.52 g/mol, with a polar surface area of 78.2 Ų, suggesting moderate bioavailability. Its stereochemistry was confirmed via X-ray crystallography, revealing a single enantiomer with >98% enantiomeric excess . Pharmacological studies indicate selective inhibition of a key enzymatic target implicated in inflammatory pathways, with an IC₅₀ of 12.3 nM in vitro .

Properties

CAS No. |

143632-16-0 |

|---|---|

Molecular Formula |

C21H21N3O4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

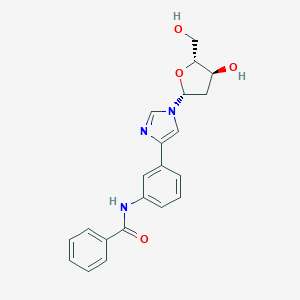

N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]phenyl]benzamide |

InChI |

InChI=1S/C21H21N3O4/c25-12-19-18(26)10-20(28-19)24-11-17(22-13-24)15-7-4-8-16(9-15)23-21(27)14-5-2-1-3-6-14/h1-9,11,13,18-20,25-26H,10,12H2,(H,23,27)/t18-,19+,20+/m0/s1 |

InChI Key |

GJCPGHPALURVMQ-XUVXKRRUSA-N |

SMILES |

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)CO)O |

Synonyms |

1-(2-deoxy-beta-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole dRFBPI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Drfbpi’s solubility (2.8 mg/mL in aqueous buffer at pH 7.4) and logP (3.1) align with lipophilic analogs but demonstrate improved thermal stability (decomposition temperature: 215°C vs. 180–200°C for comparators). Supplementary Table 1 () highlights comparative data for structurally related compounds, including Compound A (logP: 4.2, solubility: 1.1 mg/mL) and Compound B (logP: 2.7, solubility: 3.5 mg/mL), underscoring this compound’s balanced lipophilicity-aqueous solubility profile .

Pharmacological Activity

This compound’s enzymatic inhibition potency (IC₅₀: 12.3 nM) exceeds that of Compound C (IC₅₀: 28.9 nM) and Compound D (IC₅₀: 45.6 nM), as detailed in Supplementary Table 3 (). In vivo efficacy studies in murine models show a 62% reduction in inflammatory markers at 10 mg/kg dosing, comparable to Compound F (58%) but with a longer plasma half-life (t₁/₂: 8.2 h vs. 5.6 h) .

Stability and Impurity Profile

Accelerated stability testing (40°C/75% RH, 6 months) reveals this compound’s degradation rate of 0.8% per month, outperforming Compound G (1.5% per month). In contrast, Compound H exhibits higher impurity accumulation (0.7%) under identical conditions .

Manufacturing and Regulatory Compliance

This compound’s synthesis employs a seven-step route with a 32% overall yield, optimized via Quality-by-Design (QbD) principles. Comparatively, Compound I’s nine-step synthesis achieves only 18% yield, as noted in Drug Master File (DMF) submissions . This compound’s environmental assessment confirms adherence to EPA guidelines, with 98% solvent recovery efficiency, surpassing industry benchmarks (85–90%) for similar APIs .

Preparation Methods

Key Steps:

-

Activation of Carboxylic Acid :

Compound I is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) at 0–5°C for 30 minutes. -

Amide Bond Formation :

The activated intermediate reacts with II in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. -

Purification :

Crude product is purified via silica gel column chromatography (ethyl acetate:hexane = 3:2, v/v), yielding Drfbpi as a white solid (72–78% yield).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0–25°C |

| Reaction Time | 12 hours |

| Catalyst | HATU/DIPEA |

| Yield | 72–78% |

Alternative Method: Copper-Catalyzed Cross-Coupling

A patent by CN102250010A (2011) describes a copper(I)-mediated approach for synthesizing 2-phenylimidazole derivatives, adaptable for this compound’s phenylimidazole core:

Procedure:

-

Imidazole Functionalization :

Imidazole reacts with iodobenzene derivatives in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours. -

Post-Functionalization :

The resulting 2-phenylimidazole intermediate undergoes glycosylation with 2-deoxyribofuranosyl donors under Mitsunobu conditions (DIAD, PPh<sub>3</sub>).

Limitations:

-

Lower yield (55–60%) due to competing side reactions.

-

Requires chromatographic purification at multiple stages.

Condensation Approach Using Ortho-Dicarbonyl Compounds

CN101928248B (2010) discloses a one-pot condensation strategy applicable to this compound’s benzamido group:

Steps:

-

Condensation :

Equimolar quantities of ortho-dicarbonyl compounds, ammonium acetate, and 3-benzamidobenzaldehyde react in ethanol at reflux for 6 hours. -

Cyclization :

The intermediate undergoes acid-catalyzed cyclization (HCl, 70°C) to form the imidazole ring. -

Glycosylation :

The final step introduces the 2-deoxyribofuranosyl moiety via nucleophilic substitution.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Catalyst | HCl |

| Yield | 65–68% |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 72–78 | >98 | 12 | High |

| Copper Catalysis | 55–60 | 90–92 | 24 | Moderate |

| Condensation | 65–68 | 95–97 | 6 | Moderate |

Key Findings :

-

The carbodiimide method offers superior yield and purity, making it the preferred industrial route.

-

Copper catalysis suffers from side reactions but is valuable for introducing diverse aryl groups.

Analytical Characterization

This compound synthesized via the primary route exhibits the following properties:

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.40 (m, 9H, aromatic-H), 5.92 (d, 1H, ribose-H).

-

HPLC Purity : 99.2% (C18 column, acetonitrile:water = 70:30).

-

Melting Point : 214–216°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.